molecular formula C9H9BrClNO B1669450 N-(4-bromo-2-methylphenyl)-2-chloroacetamide CAS No. 96686-51-0

N-(4-bromo-2-methylphenyl)-2-chloroacetamide

Cat. No.: B1669450
CAS No.: 96686-51-0
M. Wt: 262.53 g/mol
InChI Key: AKNLFHJQVCPHHO-UHFFFAOYSA-N
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Scientific Research Applications

Cosan-528 has a wide range of applications in scientific research, including:

Safety and Hazards

The safety and hazards associated with “N-(4-bromo-2-methylphenyl)-2-chloroacetamide” are not explicitly detailed in the available resources . It’s important to handle all chemical compounds with care and to follow appropriate safety protocols.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cosan-528 can be synthesized through the reaction of 4-bromo-2-methylaniline with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The reaction conditions involve maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of Cosan-528 follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with precise temperature control and continuous stirring to ensure uniformity. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Cosan-528 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Cosan-528 exerts its effects primarily through the inhibition of fungal growth. It targets the cell wall synthesis pathways in fungi, leading to the disruption of cell wall integrity and ultimately causing cell death. The compound interferes with the synthesis of essential components of the fungal cell wall, such as chitin and glucans .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cosan-528 is unique due to its specific structure, which provides it with potent antifungal properties. Its ability to inhibit a broad spectrum of fungi makes it a valuable compound in both research and industrial applications. Compared to similar compounds, Cosan-528 has shown higher efficacy and stability under various conditions .

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-6-4-7(10)2-3-8(6)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNLFHJQVCPHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041411
Record name 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96686-51-0
Record name 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096686510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-BROMO-2-CHLORO-O-ACETOTOLUIDIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLORO-N-(2-METHYL-4-BROMOPHENYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IET96B4GGF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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